molecular formula C20H21NO13 B2544251 Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate CAS No. 148579-83-3

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate

Cat. No.: B2544251
CAS No.: 148579-83-3
M. Wt: 483.382
InChI Key: LPLDMUGULFEJJK-KVIJGQROSA-N
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Description

Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is a complex organic compound characterized by its intricate molecular structure. This compound is a derivative of glucuronic acid, modified with a nitrophenyl group and multiple acetyl groups. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate typically involves multiple steps, starting with the protection of glucuronic acid. The glucuronic acid is first acetylated to protect the hydroxyl groups, followed by the introduction of the nitrophenyl group through a nitration reaction. Finally, the formyl group is introduced using formylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents is also optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of hydroxyl groups.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme-substrate interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate exerts its effects involves its interaction with specific molecular targets and pathways. The nitrophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups can influence the compound's solubility and reactivity, affecting its biological activity.

Comparison with Similar Compounds

  • Glucuronic Acid: The parent compound from which this derivative is made.

  • Nitrophenol Derivatives: Other compounds containing nitrophenyl groups.

  • Acetylated Sugars: Other sugar derivatives with acetyl groups.

Uniqueness: Methyl 1-O-(2-Formyl-4-nitrophenyl)-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate is unique due to its combination of nitrophenyl and acetyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formyl-4-nitrophenoxy)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO13/c1-9(23)30-15-16(31-10(2)24)18(32-11(3)25)20(34-17(15)19(26)29-4)33-14-6-5-13(21(27)28)7-12(14)8-22/h5-8,15-18,20H,1-4H3/t15-,16-,17-,18+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLDMUGULFEJJK-KVIJGQROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)C(=O)OC)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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